molecular formula C18H23N3O3 B14919682 methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B14919682
M. Wt: 329.4 g/mol
InChI Key: JGYFGALZMGYDQE-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone derivative characterized by a Z-configuration enamine substituent at the 4-position, a phenyl group at the 1-position, and an ester-linked acetate moiety at the 3-position. The 2-methylpropyl (isobutyl) amino group attached to the ethylidene chain distinguishes it from structurally related compounds.

The compound’s structure has been validated via crystallographic methods, leveraging programs like SHELXL for refinement and ORTEP for visualization, which are industry standards for small-molecule analysis . Its synthesis likely involves condensation reactions between substituted hydrazines and β-keto esters, a common route for pyrazolone frameworks.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 2-[4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C18H23N3O3/c1-12(2)11-19-13(3)17-15(10-16(22)24-4)20-21(18(17)23)14-8-6-5-7-9-14/h5-9,12,20H,10-11H2,1-4H3

InChI Key

JGYFGALZMGYDQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Condensation of Phenylhydrazine and β-Keto Esters

Phenylhydrazine reacts with methyl 3-oxobutanoate in ethanol under reflux to form 1-phenyl-3-(methoxycarbonylmethyl)-5-pyrazolone. This reaction proceeds via cyclization and dehydration.

Reaction Conditions

  • Reactants : Phenylhydrazine (1.0 eq), methyl 3-oxobutanoate (1.0 eq)
  • Solvent : Ethanol (15–20 mL per gram of reactant)
  • Catalyst : Glacial acetic acid (5–10 mol%)
  • Temperature : Reflux (78–80°C) for 3–8 hours.

Characterization Data

  • Yield : 85–95%.
  • Melting Point : 169–171°C (for analogous 3-methyl-1-phenyl-5-pyrazolone).
  • 1H NMR (CDCl₃) : δ 2.19 (s, 3H, CH₃), 3.43 (s, 2H, CH₂), 7.34–7.84 (m, 5H, Ar-H).

Introduction of the Ethylidene-Amino-Isobutyl Group

The 4-position of the pyrazolone is functionalized via a Mannich-like reaction or condensation with isobutylamine and aldehydes.

Mannich Reaction with Isobutylamine

The pyrazolone reacts with isobutylamine and formaldehyde to form the ethylidene-amino-isobutyl group. The Z-configuration is stabilized by intramolecular hydrogen bonding.

Procedure

  • Reactants :
    • Pyrazolone core (1.0 eq)
    • Isobutylamine (1.2 eq)
    • Formaldehyde (37% aqueous, 1.5 eq)
  • Solvent : Dioxane or ethanol (20 mL/g)
  • Catalyst : Calcium hydroxide (2.0 eq).
  • Conditions : Reflux for 3–5 hours.

Key Observations

  • The reaction proceeds via imine formation followed by dehydration.
  • Stereoselectivity (Z-configuration) is controlled by steric hindrance from the isobutyl group.

Characterization Data

  • Yield : 70–80%.
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
  • 1H NMR (CDCl₃) : δ 1.02 (d, 6H, (CH₃)₂CH), 2.19 (s, 3H, CH₃), 3.36 (t, 2H, NCH₂), 6.91 (s, 1H, CH=).

Alternative Synthetic Routes

Enamine Formation

Pre-formed enamines of isobutylamine and acetaldehyde react with the pyrazolone core to introduce the ethylidene group.

Procedure

  • Enamine Synthesis :
    • Isobutylamine (1.0 eq) + acetaldehyde (1.0 eq) in toluene, reflux for 2 hours.
  • Condensation :
    • Pyrazolone core (1.0 eq) + enamine (1.2 eq) in dioxane, 80°C for 4 hours.

Advantages

  • Higher stereocontrol (Z:E ratio > 9:1).
  • Reduced side reactions.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh)
  • Eluent : Chloroform/methanol (9.5:0.5).

Spectroscopic Data

  • Molecular Formula : C₁₈H₂₃N₃O₃.
  • MS (ESI) : m/z 342.4 [M+H]⁺.
  • Elemental Analysis : Calcd. C 63.33%, H 6.73%, N 12.28%; Found C 63.50%, H 6.65%, N 12.15%.

Comparative Analysis of Methods

Method Yield (%) Z:E Selectivity Key Advantages References
Mannich Reaction 70–80 7:3 Simple, one-pot
Enamine Condensation 75–85 9:1 High stereocontrol
Solid-Phase Synthesis 60–70 8:2 Easy purification

Industrial-Scale Considerations

Solid-Phase Synthesis

The patent DE19627002A1 describes γ-alkylation of β-keto esters on a solid phase (e.g., polystyrene resin) for scalable production.

Steps

  • Immobilize β-keto ester on resin.
  • Perform Mannich reaction with isobutylamine/formaldehyde.
  • Cleave product using trifluoroacetic acid.

Benefits

  • Reduced purification steps.
  • Recyclable resin.

Challenges and Solutions

Stereochemical Control

  • Issue : Competing E-isomer formation.
  • Solution : Use bulky bases (e.g., DBU) to favor Z-configuration.

Byproduct Formation

  • Issue : O-methylation during alkylation.
  • Solution : Optimize reaction time and temperature.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product Key Characteristics
1M HCl, reflux (6 hrs)Carboxylic acid derivativeIncreased polarity; potential for salt formation
0.5M NaOH, 80°C (4 hrs)Sodium carboxylateEnhanced water solubility for biological testing

This reactivity aligns with ester hydrolysis trends observed in structurally related pyrazolone-acetate hybrids .

Pyrazole Ring Modifications

The electron-deficient pyrazole core participates in electrophilic substitutions and cycloadditions:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 4:

text
Reactant: Target compound + HNO₃/H₂SO₄ Product: 4-Nitro-pyrazole derivative Yield: ~62% (based on analog data)[1]

Cycloaddition

Diels-Alder reactivity with dienophiles like maleic anhydride:

text
Conditions: Toluene, 110°C, 12 hrs Product: Bicyclic adduct Steric effects from 2-methylpropyl group reduce reaction rate by 40% vs. unsubstituted analogs[2]

Enamine System Reactivity

The 1-[(2-methylpropyl)amino]ethylidene moiety demonstrates characteristic enamine chemistry:

Reaction Type Reagents Product Application
AlkylationCH₃I, K₂CO₃Quaternary ammonium saltEnhanced water solubility
OxidationKMnO₄, H₂Oα-KetoamidePotential protease inhibitor precursor
CyclocondensationNH₂OH·HClIsoxazoline derivativeBioactive heterocycle synthesis

Ketone Group Transformations

The 5-oxo group participates in nucleophilic additions:

Grignard Reaction

text
Reactant: Target compound + CH₃MgBr Product: Tertiary alcohol Steric hindrance from phenyl group limits yield to 55%[4]

Condensation with Hydrazines

text
Reactant: Target compound + PhNHNH₂ Product: Hydrazone derivative Used for crystal engineering studies[2]

Comparative Reactivity Table

Functional Group Reactivity Index Preferred Reaction Partners
Methyl ester1.00 (reference)Hydrolytic agents
Pyrazole ring0.78Electrophiles
Enamine system0.92Alkyl halides/Oxidizers
Ketone0.65Nucleophiles

Data extrapolated from quantum mechanical calculations on analogous systems .

Stability Considerations

Critical degradation pathways under stress conditions:

Condition Degradation Pathway Half-Life
pH < 3Ester hydrolysis + ring protonation8.2 hrs
UV light (254 nm)[4π] Electrocyclic ring opening2.1 hrs
60% HumidityNo significant degradation>30 days

Based on accelerated stability studies of related compounds .

Scientific Research Applications

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound featuring a benzothiazole moiety and a pyrazole ring. Its molecular formula indicates a sophisticated arrangement of functional groups, making it interesting in both synthetic chemistry and pharmacology. The compound's structure suggests it may have applications in medicinal chemistry because it contains various bioactive substructures.

Potential Applications

The unique structure of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate positions it for various applications:

  • Medicinal Chemistry Compounds with similar structural motifs have shown significant biological activities.
  • Interaction Studies Understanding how methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate interacts with biological systems is crucial. These studies may include binding assays, cell-based assays, and in vivo studies.

Structural Comparison

The complexity of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate sets it apart from simpler compounds like methyl acetate, which primarily serves as a solvent rather than a bioactive agent.

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesContains benzothiazole moietyAntimicrobial, anticancer
Pyrazole DerivativesContains pyrazole ringAnti-inflammatory
Methyl AcetateSimple ester structureSolvent properties

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolone derivatives, which exhibit structural diversity based on substituents at the 1-, 3-, 4-, and 5-positions. Below is a comparative analysis with three closely related compounds (Table 1), supported by evidence from crystallographic and synthetic studies.

Table 1: Structural and Functional Comparison of Selected Pyrazolone Derivatives

Compound Name Substituents Key Features Potential Applications References
Target Compound : Methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate - 1-Phenyl
- 3-Acetate ester
- 4-(Isobutylaminoethylidene)
Hydrophobic isobutyl group enhances lipophilicity; ester moiety allows prodrug potential. Anticipated bioactivity in inflammation or microbial inhibition (inference from structural analogs).
Analog 1 : Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate - 1-Phenyl
- 3-Acetate ester
- 4-(Morpholinylethylaminoethylidene)
Morpholine ring introduces polarity and hydrogen-bonding capacity. Enhanced solubility; potential kinase inhibition (morpholine motifs common in kinase inhibitors).
Analog 2 : {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid - 1-Phenyl
- 3-Acetic acid
- 4-(Fluorobenzyloxyphenyl)
- Thiazolidinone core
Thioxo-thiazolidinone adds sulfur-based reactivity; fluorobenzyl group enhances metabolic stability. Antidiabetic or antimicrobial applications (thiazolidinones are known PPAR-γ agonists).
Analog 3 : Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate - 1-Phenyl
- 4-(p-Tolylmethylidene)
- 3-Phenylpropanoate ester
p-Tolyl group increases steric bulk; phenylpropanoate may influence cell permeability. Anti-inflammatory or analgesic activity (similar to fenbufen derivatives).

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s isobutyl group confers higher lipophilicity compared to Analog 1’s morpholine substituent, which improves aqueous solubility via nitrogen lone-pair interactions .
  • Analog 2’s carboxylic acid group enhances polarity, making it more suitable for ionic interactions in biological systems .

Analog 3’s p-tolyl group mirrors structures in NSAIDs, hinting at cyclooxygenase inhibition .

Synthetic and Analytical Methods :

  • All compounds employ pyrazolone cores synthesized via [3+2] cycloaddition or condensation reactions. Crystallographic validation using SHELXL and ORTEP confirms Z-configurations and planarity of the enamine systems .

Research Findings and Implications

  • Structural Insights : The Z-configuration at the 4-position is critical for maintaining planarity, which influences π-π stacking in biological targets. This is consistent across analogs .
  • Thermodynamic Stability : Isobutyl and morpholinyl substituents in the target compound and Analog 1, respectively, stabilize the enamine tautomer via intramolecular hydrogen bonding, as evidenced by crystallographic data .
  • Gaps in Literature : Quantitative data on solubility, logP, or IC50 values for the target compound are absent, highlighting a need for experimental validation.

Biological Activity

Methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by research findings and case studies.

Structural Overview

The molecular formula of this compound is C22H23N3O3C_{22}H_{23}N_{3}O_{3}. The compound features a pyrazole ring, an ester functional group, and an amine substituent, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Condensation Reaction : The condensation of a pyrazolone derivative with an appropriate amine under acidic conditions.
  • Refluxing : The mixture is refluxed in a suitable solvent (e.g., ethanol) for several hours to facilitate the reaction.
  • Purification : After cooling, the product is purified through recrystallization.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance:

  • Schiff Bases : Derivatives of 4-acyl-5-pyrazolones have shown high antibacterial activity against various pathogens . this compound may share these properties due to its structural similarities.

Anticancer Potential

Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with cellular pathways may lead to:

  • Apoptosis Induction : By modulating gene expression and cellular signaling pathways.

Anti-inflammatory Effects

The presence of the pyrazole ring is associated with anti-inflammatory activities. Research shows that similar compounds can inhibit pro-inflammatory cytokines, potentially leading to therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesContains benzothiazole moietyAntimicrobial, anticancer
Pyrazole DerivativesContains pyrazole ringAnti-inflammatory
Methyl AcetateSimple ester structureSolvent properties

This table illustrates how this compound stands out due to its complex structure and potential bioactivity compared to simpler compounds like methyl acetate.

Case Studies

A review of literature reveals several case studies focusing on the biological activity of similar compounds:

  • Antibacterial Activity Study : A study demonstrated that Schiff bases derived from 4-acylpyrazolones exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • In Vivo Anticancer Research : Another study explored the anticancer potential of pyrazole derivatives in animal models, showing promising results in tumor growth inhibition .

Q & A

Q. What are the recommended synthetic routes for methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate?

Q. What experimental strategies address contradictions in reported bioactivity data for pyrazolone derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) often arise from stereochemical variations or impurities. Resolve these by:
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
  • Isomer-Specific Assays : Separate Z/E isomers via chiral chromatography and test individually .
  • Computational Docking : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify active conformers .

Q. How can computational modeling predict the tautomeric behavior of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model keto-enol tautomerism. Key steps:

Optimize geometries of tautomers in Gaussian 02.

Calculate Gibbs free energy differences (ΔG) to determine dominant tautomers.

Q. How do structural modifications (e.g., substituent variation) impact the compound’s coordination chemistry?

  • Methodological Answer : Replace the 2-methylpropyl group with other amines (e.g., furyl, p-tolyl) and study metal complexation:
  • Synthesis : React with Cu(II) or Fe(III) salts in methanol at 50°C.
  • Analysis : ESR spectroscopy identifies metal-ligand bonding modes (e.g., Cu²⁺ complexes show g⊥ = 2.08, g‖ = 2.28) .
  • Bioactivity Correlation : Antibacterial activity against E. coli increases with electron-withdrawing substituents (e.g., -NO₂) due to enhanced ligand-to-metal charge transfer .

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